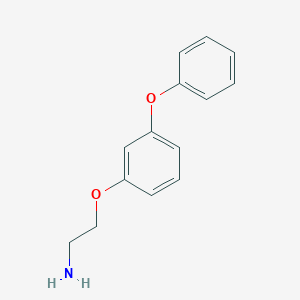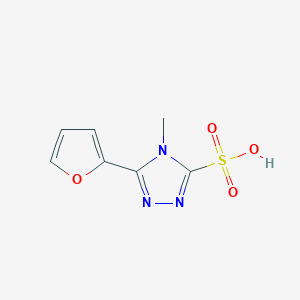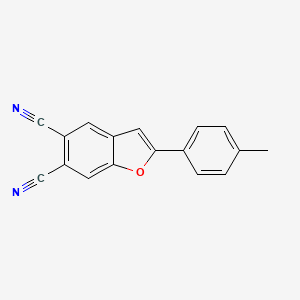![molecular formula C9H8F3N3O B11048307 5-Methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B11048307.png)
5-Methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Méthyl-4-(trifluorométhyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol est un composé hétérocyclique qui a suscité un intérêt en raison de ses caractéristiques structurales uniques et de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. Ce composé est caractérisé par un noyau pyrido[4,3-d]pyrimidine, qui est un système bicyclique fusionné contenant des atomes d’azote, et un groupe trifluorométhyle qui confère des propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-Méthyl-4-(trifluorométhyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol implique généralement des procédés en plusieurs étapes qui comprennent la formation du noyau pyrido[4,3-d]pyrimidine suivie de l’introduction du groupe trifluorométhyle. Une méthode courante consiste à cycliser des précurseurs appropriés dans des conditions contrôlées pour former le système cyclique pyrido[4,3-d]pyrimidine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui garantissent un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et l’utilisation de catalyseurs avancés peuvent améliorer l’efficacité du processus de production. De plus, des méthodes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé souhaité sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Méthyl-4-(trifluorométhyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : Le groupe trifluorométhyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l’hydrure de lithium et d’aluminium, et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés fonctionnalisés .
Applications De Recherche Scientifique
Le 5-Méthyl-4-(trifluorométhyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol a plusieurs applications en recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel comme agent thérapeutique en raison de sa capacité à interagir avec des cibles biologiques.
Biologie : Il est utilisé dans des études liées à l’inhibition enzymatique et à la liaison des récepteurs.
Science des matériaux : Les caractéristiques structurales uniques du composé en font un candidat pour le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action du 5-Méthyl-4-(trifluorométhyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut inhiber des enzymes spécifiques en se liant à leurs sites actifs, bloquant ainsi leur activité. De plus, il peut moduler la fonction des récepteurs en agissant comme un agoniste ou un antagoniste, selon son affinité de liaison et la nature du récepteur .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazolo[3,4-d]pyrimidine : Un autre composé hétérocyclique avec une structure de base similaire mais des substituants différents.
Pyrido[2,3-d]pyrimidine : Un composé apparenté avec des variations dans le schéma de fusion des cycles et les substituants.
Unicité
Le 5-Méthyl-4-(trifluorométhyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol est unique en raison de la présence du groupe trifluorométhyle, qui confère des propriétés électroniques et stériques distinctes.
Propriétés
Formule moléculaire |
C9H8F3N3O |
|---|---|
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
5-methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidin-4-ol |
InChI |
InChI=1S/C9H8F3N3O/c1-5-7-6(2-3-13-5)14-4-15-8(7,16)9(10,11)12/h2-4,16H,1H3,(H,14,15) |
Clé InChI |
KBLATZAIDDVEMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1C(N=CN2)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione](/img/structure/B11048227.png)
![{4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B11048242.png)

![2-{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11048251.png)
![7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11048252.png)
![2-Phenyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048254.png)
![6-Fluoro-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11048257.png)
![6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile](/img/structure/B11048272.png)
![[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate](/img/structure/B11048273.png)
![3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048278.png)

![N-[4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11048287.png)
![3-[(4-chlorophenyl)sulfonyl]-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048289.png)

